Isobutylidene Iobitridol Tetraacetate
Description
Isobutylidene Iobitridol Tetraacetate is a chemically modified derivative of the iodinated contrast agent Iobitridol. It is cataloged under the product code TRC I780150, with its CAS number listed in proprietary databases . The tetraacetate modification implies esterification of hydroxyl groups, which may alter solubility, viscosity, or metabolic stability compared to the parent compound.
Properties
CAS No. |
1391051-74-3 |
|---|---|
Molecular Formula |
C32H42I3N3O13 |
Molecular Weight |
1057.409 |
IUPAC Name |
[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-propan-2-yl-1,3-dioxane-5-carbonyl)amino]benzoyl]-methylamino]propyl] acetate |
InChI |
InChI=1S/C32H42I3N3O13/c1-15(2)32-48-11-20(12-49-32)29(43)36-28-26(34)23(30(44)37(7)9-21(50-18(5)41)13-46-16(3)39)25(33)24(27(28)35)31(45)38(8)10-22(51-19(6)42)14-47-17(4)40/h15,20-22,32H,9-14H2,1-8H3,(H,36,43) |
InChI Key |
BKVPJZCIUZGAOO-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCC(CO1)C(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I |
Synonyms |
N,N’-Bis(2,3-diacetyloxypropyl)-2,4,6-triiodo-N,N’-dimethyl-5-[[[2-(1-methylethyl)-1,3-dioxan-5-yl]carbonyl]amino]-1,3-benzenedicarboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Isobutylidene Iobitridol Tetraacetate belongs to the class of iodinated contrast agents, which are critical for enhancing visibility in vascular and organ imaging. Below is a comparative analysis with key analogues:
Iobitridol (Xenetix)
- Structure: Non-ionic, low-osmolar contrast medium with three hydroxyl groups and three iodine atoms per molecule.
- Clinical Use : Widely employed in cardiac, cerebral, and peripheral angiography. Dosages vary by procedure:
- Formulations : Available in 50 mL, 100 mL, 200 mL, and 500 mL vials, with a concentration of 658.4 mg/mL .
Iodixanol (Visipaque)
- Structure: Non-ionic, dimeric iso-osmolar agent with six iodine atoms per molecule.
- Clinical Use : Preferred for renal artery imaging due to reduced nephrotoxicity risk. Dosage: 10–14 mL (320 mgI/mL) for renal angiography .
Iopamidol (Iopamiro)
- Structure: Non-ionic monomer with similar iodine content to Iobitridol but distinct side-chain modifications.
- Clinical Use : Comparable to Iobitridol in neurovascular and cardiac applications. Marketed as IOPAMIRO 10 mL (612 mg/mL) .
This compound
- Hypothetical Advantages : Improved stability in acidic environments or delayed renal clearance, though empirical data are lacking.
Key Observations :
- Iodixanol’s iso-osmolarity reduces adverse events in renal-impaired patients, whereas Iobitridol and Iopamidol are low-osmolar agents with broader vascular applications .
- The tetraacetate modification in Isobutylidene Iobitridol could theoretically reduce free iodine release, mitigating allergic reactions, but this remains speculative without clinical trials.
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